Seconeolitsine
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Overview
Description
Seconeolitsine is a novel alkaloid compound known for its inhibitory effects on DNA topoisomerase I. This enzyme is crucial for DNA replication and transcription, making this compound a promising candidate for antibacterial and anticancer therapies . The compound has shown significant potential in protecting against invasive pneumococcal disease caused by fluoroquinolone-resistant strains .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of seconeolitsine involves several steps, starting from boldine, a naturally occurring alkaloid. The process includes oxidation, reduction, and substitution reactions under controlled conditions . Specific details on the reaction conditions and reagents used are often proprietary and not publicly disclosed.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of automated reactors and purification systems to streamline the process .
Chemical Reactions Analysis
Types of Reactions: Seconeolitsine undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Various nucleophiles and electrophiles under controlled pH and temperature conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more oxidized derivatives, while substitution reactions can produce a variety of substituted analogs .
Scientific Research Applications
Seconeolitsine has a wide range of scientific research applications:
Mechanism of Action
Seconeolitsine exerts its effects by inhibiting DNA topoisomerase I, an enzyme responsible for relieving torsional stress in DNA during replication and transcription. By binding to the enzyme, this compound prevents it from performing its function, leading to the accumulation of supercoiled DNA and ultimately inhibiting cell growth and division . This mechanism makes it effective against bacteria and potentially cancer cells that rely on rapid DNA replication .
Comparison with Similar Compounds
N-methyl-seconeolitsine: Another boldine-derived alkaloid with similar inhibitory effects on DNA topoisomerase I.
Levofloxacin: A fluoroquinolone antibiotic that inhibits type II DNA topoisomerases (topoisomerase IV and gyrase) but not topoisomerase I.
Uniqueness: Seconeolitsine is unique in its specific inhibition of DNA topoisomerase I, whereas many other antibiotics target type II topoisomerases. This specificity makes it a valuable tool for studying the role of topoisomerase I in bacterial and cancer cell biology .
Properties
Molecular Formula |
C19H17NO4 |
---|---|
Molecular Weight |
323.3 g/mol |
IUPAC Name |
N-methyl-2-(4,6,16,18-tetraoxapentacyclo[11.7.0.02,10.03,7.015,19]icosa-1(20),2(10),3(7),8,11,13,15(19)-heptaen-9-yl)ethanamine |
InChI |
InChI=1S/C19H17NO4/c1-20-5-4-12-7-17-19(24-10-23-17)18-13(12)3-2-11-6-15-16(8-14(11)18)22-9-21-15/h2-3,6-8,20H,4-5,9-10H2,1H3 |
InChI Key |
HVQPSXFBBUUAHU-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC1=CC2=C(C3=C1C=CC4=CC5=C(C=C43)OCO5)OCO2 |
Origin of Product |
United States |
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